molecular formula C16H17NO3 B1526421 1-(2H-1,3-benzodioxol-5-yl)-2-(benzylamino)ethan-1-ol CAS No. 21784-40-7

1-(2H-1,3-benzodioxol-5-yl)-2-(benzylamino)ethan-1-ol

Cat. No. B1526421
CAS RN: 21784-40-7
M. Wt: 271.31 g/mol
InChI Key: NHRNHJXFMSOUKY-UHFFFAOYSA-N
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Description

The compound “1-(2H-1,3-benzodioxol-5-yl)-2-(benzylamino)ethan-1-ol” has a molecular formula of C9H10O3 and a molecular weight of 166.1739 .

Scientific Research Applications

Environmentally Friendly Oxidation Systems

  • A study by Xiao‐Qiang Li and Chi Zhang (2009) focused on an efficient alcohol oxidation system using a recyclable hypervalent iodine(III) reagent, which is environmentally friendly and can oxidize a variety of alcohols to their corresponding carbonyl compounds in high yields. This system tolerates various heteroaromatic rings and C=C bonds under the reaction conditions (Li & Zhang, 2009).

Benzylation of Alcohols

  • Kevin W. C. Poon and G. Dudley (2006) described the synthesis and reactivity of 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt that converts alcohols into benzyl ethers upon warming. This process occurs in good to excellent yield for a wide range of alcohols (Poon & Dudley, 2006).

Synthesis of 5‐Acylaminooxazoles

  • A. Katritzky, Hong Wu, and L. Xie (1995) developed a method for converting 1,2-diacylamino-1,2-di(benzotriazol-1-yl)ethanes to 5-acylaminooxazoles via intramolecular cyclization. This process yielded moderate to good results, offering a novel synthesis pathway for these compounds (Katritzky, Wu, & Xie, 1995).

Solvent Influence on Molecular Interactions

  • Research by D. Godhani, Vishal B. Mulani, and J. Mehta (2019) examined the thermo-acoustical parameters of solutions of certain thiadiazole derivatives in different solvents. The study provided insights into how changes in solvents and structural modifications can affect various thermodynamic parameters (Godhani, Mulani, & Mehta, 2019).

Biocatalytic Oxidations

  • A study by X. Jia, Yi Xu, and Zhi Li (2011) developed a green method for preparing enantiopure 1,2-diols via regio- and stereoselective oxidations of racemates with microbial cells. This represents a significant advancement in the enzymatic synthesis of valuable diols (Jia, Xu, & Li, 2011).

Crystal Structure Analysis

  • A. Tavman and C. Sayil (2013) determined the crystal structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride using X-ray diffraction. This study provided detailed insights into the molecular structure of this compound (Tavman & Sayil, 2013).

Antimicrobial Activity of Heterocyclic Compounds

  • N. Desai, D. Pandya, and D. Vaja (2017) synthesized a series of compounds bearing benzimidazole and pyrazoline motifs, evaluating their antimicrobial activity against various bacteria and fungi. Some of these compounds showed significant antimicrobial activity (Desai, Pandya, & Vaja, 2017).

Synthesis of Benzothiophene Derivatives

  • A 2011 study explored novel approaches to synthesize benzothiophene derivatives, offering convenient methods for producing these compounds in fair to excellent yields (Gabriele, 2011).

Metal-Organic Frameworks

  • Ming‐Hua Zeng, Xiao-Long Feng, and Xiao‐Ming Chen (2004) conducted a study on the crystal-to-crystal transformations of a microporous metal-organic framework, triggered by guest exchange, dehydration, and readsorption. This research contributes to the understanding of the dynamic behavior of these frameworks (Zeng, Feng, & Chen, 2004).

Safety and Hazards

The compound is marked with a hazard symbol “Xi”, indicating that it may cause irritation .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(benzylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14(10-17-9-12-4-2-1-3-5-12)13-6-7-15-16(8-13)20-11-19-15/h1-8,14,17-18H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRNHJXFMSOUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CNCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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